(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
Description
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
InChI |
InChI=1S/C10H17NO2/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)/t6?,7?,8?,9-/m1/s1 |
InChI Key |
LVGFIIKOBHJGDO-RLKGBJSKSA-N |
Isomeric SMILES |
C1CC2CC1CC2[C@@H](CC(=O)O)N |
Canonical SMILES |
C1CC2CC1CC2C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Functionalization of the bicyclo[2.2.1]heptane core: This involves selective activation or derivatization of the 2-position on the bicyclic ring to allow subsequent substitution.
- Amination: Introduction of the amino group at the 3-position, often via nucleophilic substitution or reductive amination.
- Carboxylation: Formation of the propanoic acid moiety, typically through carboxylation reactions such as Grignard reagent carboxylation or other carbonyl functional group transformations.
- Protection and deprotection: Amino and carboxyl groups may be protected during intermediate steps to prevent side reactions and then deprotected to yield the free amino acid.
Detailed Synthetic Routes
Route Using Bicyclo[2.2.1]heptane Derivatives and Grignard Reagents
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of bicyclo[2.2.1]heptane derivative with leaving group at C-2 | Halogenation or tosylation | Activated intermediate |
| 2 | Formation of Grignard reagent at C-2 position | Mg, dry ether | Reactive organomagnesium intermediate |
| 3 | Carboxylation of Grignard reagent | CO2 (dry ice) | Introduction of carboxyl group |
| 4 | Amination at C-3 via nucleophilic substitution or reductive amination | Ammonia or amine source, reducing agent | Introduction of amino group with stereocontrol |
| 5 | Final deprotection and purification | Acid/base treatment, chromatography | Pure this compound |
This route emphasizes the use of Grignard reagents for carboxylation, which is a classical method for introducing carboxylic acid groups with high regioselectivity. Amination is carefully controlled to ensure the (3R) stereochemistry is preserved or induced.
Enzymatic and Biocatalytic Methods
Recent advances in biocatalysis have shown promise for the stereoselective preparation of chiral amino acids, including bicyclic derivatives. Alcohol dehydrogenases (ADHs) and transaminases have been employed to achieve high enantiomeric excess and yields in similar compounds.
| Enzyme Type | Reaction | Yield (%) | Enantiomeric Excess (e.e.) | Notes |
|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Reduction of keto intermediates to chiral alcohols | Up to 90% | >99% e.e. | High stereoselectivity, mild conditions |
| Transaminase | Amination of keto acids | 85-95% | >98% e.e. | Cofactor recycling systems improve efficiency |
While specific enzymatic data for this compound are limited, analogous systems have demonstrated that combining chemical synthesis with enzymatic steps can shorten synthetic routes and improve stereochemical purity.
Research Findings and Optimization
- Stereochemical control: The rigid bicyclic scaffold facilitates stereochemical control during amination and carboxylation steps, minimizing racemization.
- Yield and purity: Chemical routes typically achieve yields between 70-85% after purification, with enantiomeric excess above 95% when chiral catalysts or enzymatic steps are employed.
- Process scalability: Biphasic systems and cofactor recycling in enzymatic methods allow for scale-up potential with high space-time yields, relevant for industrial applications.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Advantages | Limitations | Typical Yield | Enantiomeric Excess |
|---|---|---|---|---|---|
| Chemical synthesis (Grignard + Amination) | Bicyclo[2.2.1]heptane derivatives, Mg, CO2, NH3 | Well-established, scalable | Multi-step, protection needed | 70-85% | >95% (with chiral catalysts) |
| Enzymatic synthesis (ADH, Transaminase) | Keto intermediates, cofactors (NADH, PLP) | High stereoselectivity, mild | Enzyme cost, substrate specificity | 85-90% | >98-99% |
| Hybrid chemo-enzymatic | Combination of above | Shorter routes, higher purity | Process complexity | 80-90% | >99% |
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Recent studies indicate that compounds with similar bicyclic structures exhibit significant antioxidant properties. These compounds can scavenge free radicals, suggesting potential health benefits related to oxidative stress reduction.
Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated the cytotoxic effects of (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid against various human cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These results indicate that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action and therapeutic applications.
Leishmanicidal Activity
The compound has shown promising leishmanicidal activity against Leishmania mexicana promastigotes, with IC₅₀ values below 1 µM for several derivatives, comparable to standard treatments like amphotericin B. This suggests a potential application in treating leishmaniasis, a disease caused by parasitic protozoa.
Materials Science Applications
The unique structural characteristics of this compound make it an interesting candidate in materials science, particularly in the development of polymers and as a building block for novel materials.
Potential Uses:
- Polymerization : The compound can serve as a monomer in the synthesis of new polymeric materials with tailored properties.
- Composite Materials : Its incorporation into composite materials could enhance mechanical strength and thermal stability due to its rigid structure.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to enzymes or receptors, potentially modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between the target compound and its analogs:
*Calculated based on molecular formula C₁₀H₁₇NO₂.
Detailed Analysis of Structural Modifications
Bicyclo System Variations
- b-Ekasantalic Acid : The methyl and methylene substituents increase steric bulk and lipophilicity (logP ~2.5 estimated) compared to the target compound. Its (1S,2R,4R) stereochemistry may limit compatibility with chiral biological targets .
- Fmoc-Protected Derivative: The Fmoc group enhances lipophilicity (logP ~4.0) and is used in solid-phase peptide synthesis. The acetic acid chain (vs. propanoic acid) shortens the molecule, reducing conformational flexibility .
Functional Group Modifications
- Propanamide Analog : Replacement of -COOH with -CONH₂ eliminates the acidic proton (pKa ~5.0 for -COOH vs. ~0.5 for -CONH₂), increasing solubility in neutral buffers. The 3S stereoisomer may exhibit divergent receptor binding .
- This reduces metabolic stability in vivo .
Stereochemical Considerations
The 3R configuration of the target compound is critical for interactions with chiral enzymes or receptors. For example, the 3S-propanamide analog () could act as a competitive inhibitor due to reversed stereochemistry .
Biological Activity
(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid, also known by its CAS number 1935316-01-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesizing data from various studies and sources.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈N₂O |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 1935316-01-0 |
1. Antioxidant Activity
Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of bicyclic compounds have shown effectiveness in scavenging free radicals, which can be indicative of potential health benefits related to oxidative stress reduction .
2. Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell proliferation effectively:
| Cell Line | IC₅₀ (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These results suggest that this compound may possess anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications .
3. Leishmanicidal Activity
The compound has also been tested for leishmanicidal activity against Leishmania mexicana promastigotes, showing promising results with IC₅₀ values below 1 µM for several derivatives, comparable to standard treatments like amphotericin B . This indicates a potential application in treating leishmaniasis, a disease caused by parasitic protozoa.
While specific mechanisms for this compound are still under exploration, related compounds have been noted for their ability to inhibit critical cellular pathways involved in tumor growth and survival. These include:
- Inhibition of DNA synthesis : Leading to reduced proliferation in cancer cells.
- Induction of apoptosis : Triggering programmed cell death in cancerous cells.
Case Studies and Research Findings
Several studies have documented the biological activity of bicyclic amino acids similar to this compound:
- Study on Antioxidant Properties : A study assessed the antioxidant capacity using various assays, indicating that bicyclic amino acids can significantly reduce oxidative stress markers in vitro .
- Cytotoxicity Evaluation : A comparative analysis across multiple human cancer cell lines revealed that certain derivatives exhibited selective toxicity towards malignant cells while sparing normal cells, highlighting their potential as targeted therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : Synthesis typically involves multi-step routes, including coupling reactions with protected intermediates. For example, chiral auxiliaries like Fmoc groups (e.g., Fmoc-3-endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid) can ensure stereochemical control during amide bond formation . Optimizing enantiomeric purity requires chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution. Reaction conditions such as solvent polarity (e.g., anhydrous DMF), temperature (0–25°C), and catalysts (e.g., HATU for coupling) significantly impact yield and purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm bicyclo[2.2.1]heptane ring geometry and amino acid backbone integrity. Coupling constants (e.g., J = 8–10 Hz for endo protons) distinguish exo/endo configurations .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHNO: 196.12) .
- GC-MS : Detects volatile derivatives (e.g., methyl esters) to assess purity and identify byproducts like trimethylbicycloheptane contaminants .
Advanced Research Questions
Q. How does the bicyclo[2.2.1]heptane moiety influence the compound's conformational stability compared to other bicyclic systems (e.g., bicyclo[3.2.1]octane)?
- Methodological Answer : The bicyclo[2.2.1]heptane system imposes greater ring strain and restricted rotation, enhancing rigidity. Computational studies (DFT or MD simulations) reveal lower activation energy for chair-to-chair flips compared to larger bicyclic systems. X-ray crystallography shows bond angles of ~96° at bridgehead carbons, stabilizing the β-amino acid backbone for receptor binding . Contrast with thromboxane analogs (e.g., bicyclo[3.2.1]octane derivatives) shows reduced flexibility but higher metabolic resistance .
Q. What strategies resolve data contradictions when this compound exhibits variable biological activity across assay systems (e.g., enzyme inhibition vs. cell-based assays)?
- Methodological Answer :
- Assay Optimization : Standardize buffer conditions (e.g., pH 7.4 PBS for enzyme assays vs. serum-free media for cell studies) to minimize confounding factors .
- Purity Validation : Use orthogonal methods (HPLC + MS) to rule out impurities >98% .
- Control Experiments : Compare activity against enantiomers (e.g., (3S)-isomer) to confirm stereospecific effects .
Q. How can computational modeling predict the compound's interaction with biological targets (e.g., GPCRs or enzymes)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like thromboxane receptors. The bicyclo[2.2.1]heptane group occupies hydrophobic pockets, while the amino acid backbone forms hydrogen bonds with catalytic residues .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
